molecular formula C5H9ClO2 B2828961 1-Chloro-4-methoxybutan-2-one CAS No. 87308-03-0

1-Chloro-4-methoxybutan-2-one

Cat. No.: B2828961
CAS No.: 87308-03-0
M. Wt: 136.58
InChI Key: GVTCSZPWDYDCIY-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxybutan-2-one ( 87308-03-0) is an organic compound with the molecular formula C5H9ClO2 and an average molecular weight of 136.58 . This compound is characterized by a ketone functional group and a chloro-methoxy side chain, making it a versatile building block in organic synthesis and medicinal chemistry research. Its structure features four rotatable bonds and a topological polar surface area of 26.3 Ų . As a reagent, this compound serves as a valuable precursor for the synthesis of more complex molecules. Its reactive chloro and ketone groups allow it to participate in various chemical transformations. Compounds with similar α, β-unsaturated carbonyl systems are frequently employed in the synthesis of chalcones and other heterocyclic compounds, which are structures of high interest in pharmaceutical research due to their demonstrated biological activities . Handling and Storage: This compound requires careful handling. It is classified with the signal word "Danger" and carries hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation), and H227 (combustible liquid) . It must be stored under an inert atmosphere in a freezer, preferably under -20°C, to maintain stability . The UN number is 3265, and it belongs to packing group III . Disclaimer: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct a thorough risk assessment and adhere to all local safety guidelines before using this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-methoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-8-3-2-5(7)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTCSZPWDYDCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87308-03-0
Record name 1-chloro-4-methoxybutan-2-one
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Synthetic Strategies for 1 Chloro 4 Methoxybutan 2 One

Exploration of Diverse Synthetic Pathways

The construction of 1-Chloro-4-methoxybutan-2-one can be approached through several synthetic routes. The key transformations are the introduction of the chlorine atom at the C1 position and the placement of the methoxy (B1213986) group at the C4 position. The order and method of these functionalizations define the synthetic pathway.

A primary and effective strategy for synthesizing α-alkoxy-α-chloro ketones involves the direct chlorination of an α-alkoxy ketone precursor. thieme-connect.de In the case of this compound, the logical precursor is 1-methoxybutan-2-one (B2908797).

The direct α-chlorination of ketones can be achieved using various chlorinating agents. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). thieme-connect.de The reaction proceeds by converting the α-alkoxy ketone into its enol or enolate form, which then attacks the chlorinating agent. The methoxy group at the adjacent carbon influences the reactivity and stability of the intermediate.

Reaction Scheme:

Starting Material: 1-methoxybutan-2-one

Reagent: Thionyl Chloride (SOCl₂)

Product: this compound

The treatment of α-alkoxy ketones like 1-methoxybutan-2-one with thionyl chloride can provide good yields of the corresponding α-alkoxy-α-chloro ketone. thieme-connect.de This method is advantageous due to the directness of the approach, converting a readily available precursor to the final product in a single step.

The incorporation of the methoxy group is typically accomplished during the synthesis of the ketone precursor, rather than being introduced onto a pre-existing chlorinated ketone. The synthesis of the key precursor, 1-methoxybutan-2-one, is therefore central to this approach.

One potential synthesis route for 1-methoxybutan-2-one starts from 4-methoxy-2-methyl-3-oxo-butanoic acid methyl ester, which can be transformed into the desired ketone. chemicalbook.com Another method involves the reaction of 4-methoxyphenylmagnesium bromide with appropriate starting materials. chemicalbook.com The synthesis and properties of 1-methoxybutan-2-one are critical as it is the direct substrate for the subsequent halogenation step.

PropertyValue
CAS Number 50741-70-3
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Boiling Point 130-131 °C

Table 1: Physicochemical Properties of the Key Precursor, 1-methoxybutan-2-one. chemicalbook.com

Scalable Production Methods and Process Optimization

For the industrial-scale production of this compound, the efficiency, safety, and cost-effectiveness of the synthetic route are paramount. The optimization of the synthesis of key precursors is a critical aspect of scalable production.

Drawing parallels from the synthesis of the related compound 1-chloro-4-methoxybutane (B125409), several process optimization principles can be applied. In a patented process for synthesizing 1-chloro-4-methoxybutane, the reaction of tetrahydrofuran (B95107) with methanol (B129727) and thionyl chloride is carefully controlled. google.com The temperature is maintained between 10-20 °C during the addition of reagents, and the reaction mixture is slowly heated to reflux and maintained there for several hours. google.com The progress of the reaction is monitored by the increase in the boiling point of the mixture. google.com

Purification is another critical step in scalable production. For instance, the precursor 1-chloro-4-methoxybutane must be carefully purified to remove impurities like dimethylsulfite, which can inhibit subsequent reactions such as Grignard synthesis. google.com Distillation is a common purification method. While distillation under reduced pressure might not be sufficient for scale-up, batch distillation or thin-film distillation at atmospheric pressure (e.g., at 140-150°C) is preferred to achieve the desired purity. google.com These principles of controlled reaction conditions and rigorous purification are directly applicable to the scalable synthesis of this compound and its precursors to ensure high yield and purity of the final product.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors. The most important precursors are 1-methoxybutan-2-one and the structurally related 1-chloro-4-methoxybutane.

Synthesis of 1-chloro-4-methoxybutane: A well-documented industrial synthesis involves the ring-opening of tetrahydrofuran. google.com

Reactants: Thionyl chloride, methanol, and tetrahydrofuran. google.com

Process: Methanol is added slowly to a solution of thionyl chloride while maintaining a low temperature (10-25 °C). Subsequently, tetrahydrofuran is added, and the mixture is heated to reflux for 4-5 hours. google.com The reaction is complete when the boiling point of the mixture stabilizes around 119 °C. google.com After cooling, the mixture is quenched with water, and the organic phase containing the product is separated. google.com The crude product is then purified by distillation. google.com

ReactantMoles (example scale)
Thionyl chloride 553
Methanol 481
Tetrahydrofuran 480

Table 2: Example Molar Ratios for the Synthesis of 1-chloro-4-methoxybutane. google.com

Chemical Transformations and Reactivity of 1 Chloro 4 Methoxybutan 2 One

Nucleophilic Reactivity of the Chloro Functionality

The chlorine atom in 1-Chloro-4-methoxybutan-2-one is positioned alpha to a carbonyl group, significantly enhancing its reactivity towards nucleophiles compared to a simple alkyl chloride. This heightened reactivity is due to the electron-withdrawing nature of the adjacent carbonyl group. wikipedia.org α-Halo ketones are known to be potent alkylating agents. wikipedia.org

Nucleophilic substitution reactions at the α-carbon are a primary transformation for this compound. A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, reactions with amines can yield α-aminoketones, while reaction with thiols or their conjugate bases would produce α-thioketones. researchgate.net The reaction with cyanide ions has been shown in related α-chloroketones to produce either nitriles via direct substitution or cyanohydrin-derived oxiranes, depending on the solvent and substrate structure. researchgate.net

The Favorskii rearrangement is another characteristic reaction of α-halo ketones, which proceeds through the formation of a cyclopropanone (B1606653) intermediate upon treatment with a base. wikipedia.org This rearrangement ultimately leads to the formation of carboxylic acid derivatives.

Table 1: Examples of Nucleophilic Substitution on α-Chloroketones

Nucleophile Product Type Reference
Amines α-Aminoketone researchgate.net
Thiolates α-Thioketone researchgate.net
Azide Ion α-Azidoketone cdnsciencepub.com
Acetate Ion α-Acetoxyketone cdnsciencepub.com
Cyanide Ion α-Cyanoketone/Oxirane researchgate.net
Phosphites Enol Phosphate (Perkow) / β-Ketophosphonate (Arbuzov) rsc.org

Carbonyl Group Transformations

The ketone functionality in this compound is susceptible to a range of carbonyl addition and condensation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Biocatalytic hydrogen-transfer reduction of prochiral α-chloroketones has been employed to produce chlorohydrins with high enantiomeric excess. nih.gov

Addition of Organometallics: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. For example, the addition of phenylacetylene (B144264) to racemic α-chloroketones in the presence of a chiral catalyst can generate chiral quaternary stereocenters. mdpi.com

Condensation Reactions: The α-protons adjacent to the carbonyl group, while acidic, are less so than the proton on the carbon bearing the chlorine. masterorganicchemistry.com Nevertheless, under certain conditions, aldol-type condensation reactions could be envisaged. Crossed aldol (B89426) reactions between halo ketones and aldehydes are known to initially form a halohydrin, which can then cyclize to an oxirane in the presence of a base. wikipedia.org

Ether Linkage Modification Strategies

The ether linkage in this compound is generally stable under neutral and basic conditions. openstax.orglibretexts.org Cleavage of the C-O bond in ethers typically requires harsh conditions, most commonly strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.orgwikipedia.org

Acid-catalyzed cleavage proceeds via nucleophilic substitution, which can follow either an S(_N)1 or S(_N)2 mechanism depending on the structure of the ether. openstax.orglibretexts.orgwikipedia.org For this compound, the cleavage would likely occur at the methyl-oxygen bond via an S(_N)2 mechanism due to the primary nature of the methoxy (B1213986) group and the presence of a primary carbon on the other side of the ether oxygen. This would yield methanol (B129727) and 1-chloro-4-hydroxybutan-2-one.

In a different context, the reductive cleavage of keto aryl ether bonds using small-molecule thiols has been demonstrated as a model for lignin (B12514952) depolymerization. nih.gov This suggests that under specific reductive conditions, the ether bond in related structures could be targeted.

Reductive Chemistry of this compound and Analogues

The reductive chemistry of α-halo ketones is diverse, offering pathways to several important product classes. wikipedia.org

Reductive Dehalogenation: A common reaction is the removal of the halogen atom. wikipedia.org This can be achieved with a variety of reducing agents, including zinc metal and some organometallic reagents. wikipedia.org The process often generates a site-specific enolate, which can then be trapped by electrophiles in subsequent reactions. wikipedia.org Tetrakis(dimethylamino)ethylene (TDAE) has also been used for the reductive dehalogenation of activated alkyl halides to generate carbanions for further reactions. mdpi.com

Reduction to Alkenes: Treatment of α-halo ketones with hydrazine (B178648) can lead to the formation of alkenes. wikipedia.org

Reduction to the Parent Ketone: Under certain conditions, both the chloro and carbonyl functionalities can be reduced. For example, α,α-dihalo ketones can be reduced to the parent ketone. wikipedia.org

Photoredox Catalysis: Visible light-driven photoredox catalysis has been employed for the reductive dehalogenation of alkyl halides, including α,α-dibromoketones. rsc.org

Oxidative Reaction Studies on Related Structures

Direct oxidation of this compound is complex due to the presence of multiple reactive sites. However, studies on related structures provide insight into potential oxidative transformations.

Oxidation-Chlorination: A one-pot oxidation-chlorination of secondary alcohols using an H₂O₂/HCl system has been reported to yield α,α'-dichloro ketones. researchgate.net This indicates the potential for further chlorination at the α-position of this compound under specific oxidative conditions.

Haloform Reaction: Methyl ketones undergo the haloform reaction when treated with a base and a halogen, leading to a carboxylic acid. masterorganicchemistry.com While this compound is not a methyl ketone, the principle of base-mediated halogenation at the α-position is relevant. The α-chloro ketone is more acidic than the starting ketone, facilitating further halogenation. masterorganicchemistry.com

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation converts ketones to esters. While this reaction is a possibility for the carbonyl group, some oxidative systems have been shown to be selective and avoid this pathway. researchgate.net

Catalytic Conversion Pathways

Catalytic methods offer efficient and selective routes for the transformation of α-chloroketones.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, copper, and zinc, are effective catalysts for a variety of reactions involving α-chloroketones.

Cross-Coupling Reactions:

Palladium-Catalyzed Carbonylation: α-Chloroketones undergo palladium-catalyzed carbonylation in the presence of various nucleophiles. For example, reaction with primary amines and isocyanates can lead to the one-pot synthesis of uracil (B121893) derivatives. researchgate.net This process is believed to proceed through a β-dicarbonyl palladium intermediate. researchgate.net

Zinc-Catalyzed Coupling: Zinc halides catalyze the cross-coupling reaction of α-chloroketones with organotin enolates to synthesize γ-diketones. acs.org

Copper-Catalyzed Coupling: Copper(I) acetylides can be coupled with α-chloroketones. Also, Cu(acac)₂ catalyzes the cross-coupling of alkylzinc halides with α-chloroketones to introduce primary and secondary alkyl groups adjacent to the carbonyl. organic-chemistry.org

Other Catalytic Reactions:

Iron-Catalyzed Photooxidation: In the presence of iron(III) chloride, olefins can be photooxidized to chlorinated ketones. acs.org

Photoredox Catalysis: Dual catalysis systems, such as photoredox catalysis combined with Lewis acid or amine catalysis, have been used for various α-functionalizations of ketones and related compounds. beilstein-journals.org

Table 2: Examples of Transition Metal-Catalyzed Reactions of α-Chloroketones

Catalyst System Reactants Product Type Reference
Palladium acetate, CO, amines, isocyanates α-Chloroketone Uracil derivatives researchgate.net
Zinc halides α-Chloroketone, organotin enolate γ-Diketone acs.org
Cu(acac)₂ α-Chloroketone, alkylzinc halide α-Alkylated ketone organic-chemistry.org
Iron(III) chloride, light Olefin Chlorinated ketone acs.org

Organocatalytic and Biocatalytic Approaches

The functional group array of this compound, featuring a reactive α-chloroketone moiety, makes it a candidate for transformations employing the principles of organocatalysis and biocatalysis. These modern synthetic strategies offer pathways to chiral molecules under mild reaction conditions, often with high levels of stereocontrol.

Organocatalysis

While specific organocatalytic reactions employing this compound as a substrate are not extensively documented in dedicated studies, the reactivity of the α-haloketone functional group has been explored in various organocatalytic transformations. chemeurope.comwikipedia.org These methodologies could potentially be applied to this compound. For instance, efforts in the asymmetric synthesis of halocarbonyls through organocatalysis have been reported. chemeurope.comwikipedia.org One notable example involves the conversion of an acid chloride to an α-halo-ester using a combination of a strong base, a bromine source, and a proline- and quinine-based organocatalyst. chemeurope.com

Furthermore, α-haloketones are known to participate in organocatalytic [3+3] cycloaddition reactions. Peng's group, for example, reported a chiral imidodiphosphoric acid (IDP) catalyzed asymmetric [3+3] cycloaddition of α-haloketones with α-diazomethylphosphonates, which proceeded with excellent diastereo- and enantioselectivities. rsc.org Such catalytic cycles often involve the in-situ generation of reactive intermediates like enolates or zwitterions, whose subsequent reaction is directed by the chiral catalyst. Given its structure, this compound could conceivably act as a three-carbon building block in similar annulation reactions.

Biocatalysis

The biocatalytic reduction of prochiral ketones to form chiral alcohols is a well-established and powerful tool in asymmetric synthesis. nih.govbibliotekanauki.pl Specifically, the reduction of α-chloroketones to their corresponding chiral α-chloroalcohols is of significant interest as these products are valuable intermediates for pharmaceuticals. lookchem.comnih.gov This transformation is commonly achieved using ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductases. frontiersin.orgresearchgate.net

Extensive research has focused on screening libraries of ketoreductases to identify enzymes with high activity and stereoselectivity for the reduction of various α-chloroketones. lookchem.comalmacgroup.com These studies have demonstrated that for a given α-chloroketone substrate, it is often possible to find enzyme variants that produce either the (R)- or (S)-alcohol with high enantiomeric excess (>99% ee). lookchem.com The stereochemical outcome is dependent on the specific enzyme used. lookchem.com

The general procedure for such a biocatalytic reduction involves mixing the α-chloroketone substrate with the selected ketoreductase in a buffer, often with a co-solvent like DMSO to aid substrate solubility. lookchem.com A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is typically included to recycle the expensive NADPH cofactor, making the process economically viable. lookchem.comnih.gov

While direct biocatalytic studies on this compound are not prevalent in the reviewed literature, its structural similarity to other α-chloroketones suggests it would be a viable substrate for many ketoreductases. The expected product would be the chiral alcohol, (1R)- or (1S)-1-chloro-4-methoxybutan-2-ol. The research findings for analogous substrates are summarized in the table below.

Table 1: Representative Biocatalytic Reduction of α-Chloroketones using Ketoreductases (KREDs)

Substrate Ketoreductase Product Configuration Enantiomeric Excess (ee) Isolated Yield
2-Chloro-1-(4-fluorophenyl)ethan-1-one KRED-P1-H08 (S)-2-Chloro-1-(4-fluorophenyl)ethan-1-ol >99% 85%
2-Chloro-1-(4-fluorophenyl)ethan-1-one KRED-P2-C02 (R)-2-Chloro-1-(4-fluorophenyl)ethan-1-ol >99% 88%
2-Chloro-1-(3-methoxyphenyl)ethan-1-one KRED-P1-B02 (S)-2-Chloro-1-(3-methoxyphenyl)ethan-1-ol >99% 92%
2-Chloro-1-phenylethan-1-one KRED118 (S)-2-Chloro-1-phenylethan-1-ol 98% N/A

Data is representative of findings for analogous α-chloroketones and serves as a predictive model for the reactivity of this compound. Actual results would require experimental verification. Data sourced from studies on biocatalytic reductions of α-chloroketones. lookchem.com

Furthermore, biocatalytic cascades involving α-chloroketones have been developed. For example, a bienzymatic system combining an alcohol dehydrogenase (ADH) for the stereoselective reduction of the ketone with a halohydrin dehalogenase (HHD) for subsequent substitution of the chlorine atom can lead to the synthesis of β-substituted chiral alcohols. frontiersin.orgnih.gov This approach could potentially convert this compound into a variety of chiral functionalized butanols.

Mechanistic Insights into 1 Chloro 4 Methoxybutan 2 One Reactions

Detailed Reaction Mechanism Elucidation

The chemical behavior of 1-chloro-4-methoxybutan-2-one is characterized by the electrophilic nature of both the carbonyl carbon and the adjacent carbon atom bonded to the chlorine. nih.gov This dual reactivity allows for several distinct mechanistic pathways depending on the nature of the attacking nucleophile and the reaction conditions.

Nucleophilic Substitution at the α-Carbon: The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This SN2-type reaction is a common pathway for α-haloketones, leading to the displacement of the chloride ion. However, reactions at this position can be sensitive to steric hindrance. cdnsciencepub.com For this compound, nucleophiles can replace the chlorine atom to yield a variety of α-substituted ketone derivatives.

Reactions with Phosphorus Nucleophiles (Perkow and Michaelis-Arbuzov Reactions): A significant area of α-chloroketone chemistry involves reactions with trivalent phosphorus compounds, such as trialkyl phosphites. These reactions can proceed via two competitive pathways: the Michaelis-Arbuzov reaction and the Perkow reaction. rsc.orgwikipedia.org

Michaelis-Arbuzov Pathway: This pathway involves a nucleophilic attack of the phosphite (B83602) on the α-carbon, displacing the chloride to form a phosphonium (B103445) salt intermediate. rsc.orgwikipedia.org Subsequent dealkylation by the chloride ion results in a β-ketophosphonate. rsc.org

Perkow Pathway: Alternatively, the phosphite can attack the carbonyl carbon. wikipedia.org This leads to a zwitterionic intermediate that rearranges to eliminate the chloride and subsequently undergoes dealkylation to form a vinyl phosphate, known as the Perkow product. rsc.orgwikipedia.org The competition between these two pathways is a subject of detailed mechanistic study, with factors like temperature and solvent polarity influencing the product distribution. wikipedia.orgacs.org For α-chloroketones, the Perkow reaction is often a significant competing pathway. wikipedia.org

Reactions involving the Carbonyl Group: The carbonyl group itself can undergo nucleophilic addition. For instance, in the presence of an alcohol and an acid catalyst, this compound can form a hemiketal or, with excess alcohol, a ketal. libretexts.orgmsu.edu This transformation can serve as a protecting group strategy to mask the ketone's reactivity while other transformations are performed on the molecule. msu.edumasterorganicchemistry.com

Enolate Formation and Subsequent Reactions: The presence of the carbonyl group also makes the α-protons (on the carbon bearing the chlorine) acidic. masterorganicchemistry.com In the presence of a strong, non-nucleophilic base, an enolate can be formed. libretexts.org This enolate is a powerful nucleophile and can participate in various alkylation and acylation reactions. However, for α-haloketones, this pathway competes with direct nucleophilic substitution and elimination reactions.

Intramolecular Reactions: The presence of the methoxy (B1213986) group at the 4-position introduces the possibility of intramolecular reactions. For example, under certain conditions, intramolecular cyclization could occur. Studies on analogous compounds like methyl homopropargyl ether have shown that iodo-induced intramolecular cyclization can form a five-membered oxonium ring intermediate, which then undergoes ring-opening. nih.gov A similar pathway, while not documented specifically for this compound, is mechanistically plausible under appropriate conditions.

Kinetic and Thermodynamic Studies of Transformation Rates

The rates of reactions involving this compound are governed by kinetic and thermodynamic factors, which are heavily influenced by the structure of the α-chloroketone and the nature of the reacting nucleophile.

Kinetics of Nucleophilic Substitution: The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to corresponding alkyl halides. nih.gov This is attributed to the electron-withdrawing nature of the adjacent carbonyl group. The rate of substitution is sensitive to steric effects; increased branching near the reaction center can dramatically decrease the reaction rate. cdnsciencepub.com For instance, substitutions on α-chloro ketones are generally more sensitive to steric hindrance than their α-bromo counterparts, which is consistent with a tighter transition state for the displacement of the poorer leaving group (chloride). cdnsciencepub.com

The table below, adapted from studies on various α-chloroketones, illustrates how substrate structure affects reaction outcomes, providing insight into the kinetic feasibility of similar reactions for this compound.

Thermodynamic vs. Kinetic Control: In the competitive Perkow and Michaelis-Arbuzov reactions, the product distribution is a classic example of kinetic versus thermodynamic control. High-level calculations on the reaction of chloroacetone (B47974) with trimethyl phosphite show that the Perkow pathway is kinetically favored in polar solvents, while both pathways are thermodynamically viable. acs.orgx-mol.com The Michaelis-Arbuzov reaction is generally considered to be more thermodynamically stable. It has been observed that higher reaction temperatures can favor the formation of the Arbuzov product over the Perkow product. wikipedia.org Kinetic studies on related systems have established that the nucleophilic attack of the phosphite is the rate-controlling step, and a common intermediate is often proposed for both pathways. bme.huscispace.com

Activation energies for reactions of ketones can also be influenced by the structure of the reactants. For example, studies on oximation reactions (condensation with aminooxy compounds) show that activation energies are generally low (<75 kJ/mol) and are affected by the specific structure of the ketone and the nucleophile. nih.gov

Computational and Theoretical Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction pathways of molecules like this compound. mdpi.comsumitomo-chem.co.jp These methods allow for the modeling of transition states, reaction intermediates, and the calculation of activation energies, offering deep mechanistic insights that complement experimental findings. nih.govresearchgate.net

Modeling Reaction Pathways: DFT calculations have been successfully applied to study the α-functionalization of ketones. nih.govmdpi.com For instance, in domino reactions, calculations can predict the Gibbs free energy of transition states for competing nucleophilic substitution reactions, helping to devise strategies to increase chemoselectivity by widening the activation energy gap between the main and side reactions. nih.govresearchgate.netmdpi.com

For the competing Perkow and Michaelis-Arbuzov reactions, computational studies on chloroacetone have been particularly revealing. acs.orgx-mol.com These studies analyzed the two mechanistic pathways, confirming that the Perkow reaction begins with a chelotropic addition of the phosphorus atom to the carbonyl group, which is the rate-determining step in polar solvents. acs.org The alternative Michaelis-Arbuzov path involves the direct nucleophilic displacement of the chloride. acs.org Calculations show the Perkow path is kinetically preferred in solution, even though it may not be the most thermodynamically stable outcome. acs.orgx-mol.com

Influence of Substituents and Solvents: Theoretical models can also predict the influence of substituents and solvent effects. mdpi.com For this compound, the methoxy group's electronic and potential coordinating effects could be modeled to understand its impact on transition state stability and reaction rates. DFT calculations can model electrostatic surface potentials, identifying electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com Solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM) to provide a more accurate picture of reaction energetics in solution. mdpi.com

Predicted Physicochemical Properties: Computational methods can also predict various physicochemical properties. The table below shows predicted collision cross-section (CCS) values for different adducts of this compound, calculated using theoretical models. These values are useful in analytical techniques like ion mobility-mass spectrometry for identifying the compound.

Design and Synthesis of Derivatives and Analogues Based on the 1 Chloro 4 Methoxybutan 2 One Scaffold

Structural Diversification through Halogen and Carbonyl Modifications

The structure of 1-chloro-4-methoxybutan-2-one offers two primary sites for chemical modification: the chlorine atom and the carbonyl group. These functionalities allow for a range of reactions to introduce structural diversity.

The chlorine atom can be displaced by various nucleophiles to introduce new functional groups. For instance, substitution reactions can be employed to introduce different halogens, or other moieties such as azides, cyanides, or thiol groups. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.

The carbonyl group of the butanone backbone is also amenable to a wide range of chemical transformations. Reduction of the ketone can yield the corresponding secondary alcohol, which can be further functionalized. Alternatively, the carbonyl group can react with organometallic reagents, such as Grignard or organolithium reagents, to introduce new carbon-carbon bonds and create more complex carbon skeletons. Furthermore, the α-carbon to the carbonyl can be functionalized through enolate chemistry, allowing for alkylation, acylation, and other modifications. thieme-connect.de

Modification Site Reaction Type Potential New Functional Groups
Chlorine AtomNucleophilic Substitution-F, -Br, -I, -N3, -CN, -SR
Carbonyl GroupReduction-OH (secondary alcohol)
Carbonyl GroupReaction with OrganometallicsAlkyl or aryl groups
α-CarbonEnolate ChemistryAlkyl or acyl groups

Stereoselective Synthesis of Chiral Analogues

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. The this compound scaffold can be utilized in stereoselective syntheses to produce specific enantiomers or diastereomers of more complex molecules. nih.gov

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

For derivatives of this compound, enantioselective reduction of the ketone is a common approach to introduce a stereocenter. This can be accomplished using chiral reducing agents, such as those derived from boranes or aluminum hydrides in the presence of a chiral ligand. Asymmetric hydrogenation catalyzed by transition metals like rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands is another powerful method. acs.orgsemanticscholar.org These methods have been successfully applied to a wide range of ketones, yielding alcohols with high enantiomeric excess. acs.orgsemanticscholar.org

Enzymatic reductions also offer a highly selective and environmentally friendly alternative for the synthesis of chiral alcohols from ketones. Enzymes such as ketoreductases can exhibit exquisite stereoselectivity, providing access to either enantiomer of the alcohol product depending on the specific enzyme used. ucl.ac.uk

Diastereoselective Control in Synthesis

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.

Starting with an enantiomerically pure building block derived from this compound, subsequent reactions can be designed to control the formation of new stereocenters. For example, the stereochemistry of the existing chiral center can direct the approach of reagents to a prochiral center elsewhere in the molecule, a phenomenon known as substrate-controlled diastereoselection. This is often observed in reactions such as aldol (B89426) additions, Michael additions, and epoxidations.

Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst dictates the stereochemical outcome of the reaction, regardless of the existing stereochemistry in the substrate. This approach offers greater flexibility in accessing different diastereomers.

Formation of Heterocyclic Systems Utilizing the Butanone Backbone

The functional groups present in this compound and its derivatives make it a valuable precursor for the synthesis of various heterocyclic compounds. ethz.chgoogle.comgoogle.comgoogle.comgoogle.com Heterocycles are a cornerstone of medicinal chemistry, with a vast number of drugs containing nitrogen, oxygen, or sulfur atoms within their ring systems.

Nucleoside Analogues Derived from Methoxybutanones

Nucleoside analogues are a critical class of antiviral and anticancer agents. nih.govbiorxiv.orgnih.govbiotechnologia-journal.orgmdpi.com They mimic natural nucleosides and can interfere with the replication of viral or cellular genetic material. The butanone backbone of this compound can be elaborated to form the sugar-like portion of a nucleoside analogue.

The synthesis of such analogues often involves the coupling of a modified butanone derivative with a nucleobase (such as a purine (B94841) or pyrimidine). The methoxy (B1213986) group can serve as a precursor to the hydroxyl groups typically found in natural sugars, while the chloro-ketone functionality can be used to form the heterocyclic ring of the sugar mimic or to attach the nucleobase. For example, the ketone can be transformed into an amine, which can then be used to form a bond with the nucleobase. researchgate.net

Other Nitrogen- and Oxygen-Containing Heterocycles

Beyond nucleoside analogues, the this compound scaffold can be used to synthesize a variety of other heterocyclic systems.

Nitrogen-Containing Heterocycles: The reaction of 1,2- or 1,3-diamines with the chloro-ketone can lead to the formation of nitrogen-containing heterocycles such as piperazines, diazepines, or other related structures. The ketone can react to form an imine, which can then undergo intramolecular cyclization with the displacement of the chloride. The specific ring size and substitution pattern of the resulting heterocycle will depend on the nature of the diamine used. ethz.ch

Oxygen-Containing Heterocycles: Similarly, diols or hydroxyamines can be used to construct oxygen-containing heterocycles. For example, reaction with a 1,2-diol could lead to the formation of a dioxane derivative. The methoxy group can also participate in cyclization reactions, for instance, by being converted to a hydroxyl group which then acts as a nucleophile to displace the chloride or react with another functional group introduced into the molecule.

The following table summarizes some of the heterocyclic systems that can be derived from the this compound backbone.

Reactant Type Resulting Heterocycle Class
NucleobasesNucleoside Analogues
DiaminesPiperazines, Diazepines
DiolsDioxanes, Dioxepanes
Amino AlcoholsMorpholines, Oxazepanes

Applications in the Development of Complex Organic Structures

Building Block Utility in Multi-Step Syntheses

As a chemical building block, 1-Chloro-4-methoxybutan-2-one provides a four-carbon chain with two distinct points for chemical modification. The α-chloroketone is susceptible to nucleophilic substitution at the chlorine-bearing carbon and to reactions at the carbonyl group. This dual reactivity is exploited in multi-step synthetic sequences to build larger, more complex molecules.

A notable application is in the synthesis of heterocyclic derivatives with potential therapeutic activity. For instance, in the preparation of compounds designed as TrkA inhibitors, this compound is used as a key reactant. google.comgoogleapis.com In a documented procedure, the compound is added to a reaction mixture to form a complex intermediate, which is then isolated and purified, demonstrating its role in a sequential synthetic pathway. google.comgoogleapis.com

Another significant example is found in the development of IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors. In the synthesis of imidazo[1,2-a]pyridinyl derivatives, this compound was specifically used to create a desired analogue, 6-(Difluoromethyl)-N-(7-ethoxy-2-(2-methoxyethyl)imidazo[1,2-a]pyridin-6-yl)picolinamide. google.com This highlights its utility in systematically building out molecular structures in a controlled, step-wise fashion.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 87308-03-0 biosynth.com
Molecular Formula C₅H₉ClO₂ biosynth.com
Molecular Weight 136.58 g/mol biosynth.com
SMILES COCCC(=O)CCl biosynth.com

| MDL Number | MFCD16616477 | biosynth.com |

Scaffolds for Research into Biologically Active Compounds

The intrinsic structure of this compound serves as a foundational scaffold upon which diverse chemical functionalities can be appended. This makes it a valuable starting point for creating libraries of related compounds for biological screening. cymitquimica.combiosynth.com

The α-chloroketone structure of this compound makes it a potential precursor for the synthesis of chiral amines, which are crucial components of many pharmaceuticals. While specific examples for this compound are not detailed in the surveyed literature, the general reactivity of α-haloketones allows for transformations such as reductive amination. This process, often catalyzed by transition metals, can convert the ketone into an amine, and the presence of the adjacent chlorine atom offers further synthetic handles. Asymmetric reduction or amination techniques could theoretically be applied to produce enantiomerically enriched amino alcohols or diamines derived from this scaffold.

Currently, the documented applications of this compound are predominantly in the synthesis of synthetic, medicinally-oriented heterocyclic compounds rather than the total synthesis of natural product cores. google.comgoogleapis.comgoogle.com However, its functionalized four-carbon backbone represents a structural motif present in various natural products. Its potential as a starting material in this area remains a subject for future exploration by synthetic chemists.

The utility of this compound in creating analogues for biological testing is a key aspect of its application. In the development of IRAK4 inhibitors, it was used as an alternative to 1-chloro-5-methoxypentan-2-one, demonstrating how modifying a building block can generate a new compound for SAR studies. google.com This substitution alters the length of the methoxy-terminated side chain, allowing researchers to probe how this structural change affects the molecule's inhibitory activity. While extensive QSAR studies featuring this specific compound are not publicly detailed, its role in generating such analogues is fundamental to the data collection that underpins QSAR modeling.

Table 2: Application of this compound in Synthesis

Application Area Target Molecule Class Specific Example Source
Multi-Step Synthesis TrkA Inhibitors Synthesis of a heterocyclic derivative via reaction with an amine precursor. google.comgoogleapis.com

| Analogue Design (SAR) | IRAK4 Inhibitors | Preparation of 6-(Difluoromethyl)-N-(7-ethoxy-2-(2-methoxyethyl)imidazo[1,2-a]pyridin-6-yl)picolinamide. | google.com |

Q & A

Q. What synthetic routes are effective for preparing 1-Chloro-4-methoxybutan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of chlorinated ketones like this compound often involves Friedel-Crafts acylation or oxidation of secondary alcohols . For example:

  • Route 1 : React 4-methoxybutan-2-ol with a chlorinating agent (e.g., SOCl₂) under anhydrous conditions, followed by controlled oxidation using CrO₃ or PCC to preserve the methoxy group .
  • Route 2 : Use Lewis acid-catalyzed acylation (e.g., AlCl₃) to introduce the chloro group while maintaining the ketone backbone .
    Optimization Tips :
    • Maintain temperatures between 0–5°C during chlorination to avoid over-substitution.
    • Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions.

Q. Which analytical techniques are critical for characterizing this compound, and how should purity be validated?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm) and carbonyl (δ ~210 ppm) groups. Compare with databases (e.g., PubChem) .
    • FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Cl bond (~550–600 cm⁻¹) .
  • Chromatography :
    • GC-MS/HPLC : Use polar columns (e.g., C18) with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Discrepancies often arise from solvent polarity or competing elimination pathways . To address this:

  • Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) .
  • Isolation of Intermediates : Use low-temperature quenching (-78°C) to trap carbocation intermediates, analyzed via ESI-MS .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map energy barriers for SN1 vs. SN2 mechanisms .

Q. What experimental approaches validate the biological interactions of this compound with enzyme targets?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • In Vitro Testing : Use recombinant enzymes (e.g., oxidoreductases) and monitor activity via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) .
    • IC₅₀ Determination : Perform dose-response curves with triplicate measurements to ensure reproducibility .
  • Structural Analysis :
    • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., trypanothione reductase) to identify binding motifs .

Q. How does the electronic configuration of this compound influence its stability under varying pH conditions?

Methodological Answer:

  • pH Stability Profiling :
    • Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .
    • Quantum Chemical Calculations : Use software like Spartan to predict protonation states and hydrolysis pathways .
  • Key Findings :
    • The electron-withdrawing Cl and electron-donating methoxy groups create a polarized carbonyl , accelerating hydrolysis in acidic conditions .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents. How can this be systematically addressed?

Methodological Answer:

  • Solubility Screening :
    • Test solubility in water, DMSO, ethanol, and hexane using gravimetric analysis (mg/mL).
    • Apply Hansen Solubility Parameters to correlate results with solvent polarity .
  • Controlled Replication :
    • Repeat experiments at fixed temperatures (25°C) and document agitation methods (sonication vs. stirring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.